molecular formula C20H19ClN6O3S B12363890 (1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

Cat. No.: B12363890
M. Wt: 458.9 g/mol
InChI Key: RVLAHZAHALVQKF-AQPYCOETSA-N
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Description

The compound (1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique bicyclic structure with multiple functional groups, including a purine derivative, a thiophene ring, and hydroxyl groups, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the purine derivative and the thiophene ring. The key steps include:

    Formation of the Purine Derivative: This involves the reaction of appropriate starting materials under controlled conditions to form the purine nucleus.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

    Formation of the Bicyclic Structure: The bicyclic structure is formed through a series of cyclization reactions, involving the use of strong acids or bases as catalysts.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving purine derivatives.

    Medicine: Potential use as a therapeutic agent due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors involved in purine metabolism, potentially inhibiting or modulating their activity. The presence of the thiophene ring and the hydroxyl groups could also allow for interactions with other biomolecules, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide: can be compared with other purine derivatives and thiophene-containing compounds.

    Purine Derivatives: Compounds such as adenine and guanine, which are key components of nucleic acids.

    Thiophene-Containing Compounds: Compounds such as thiophene-2-carboxylic acid and 2-aminothiophene, which are used in various chemical and pharmaceutical applications.

Uniqueness

The uniqueness of this compound lies in its combination of a purine derivative with a thiophene ring and a bicyclic structure, which is not commonly found in other compounds. This unique structure could lead to novel properties and applications in various fields.

Properties

Molecular Formula

C20H19ClN6O3S

Molecular Weight

458.9 g/mol

IUPAC Name

(1S,2R,3S,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(methylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide

InChI

InChI=1S/C20H19ClN6O3S/c1-22-17-13-18(26-12(25-17)6-4-9-3-5-11(21)31-9)27(8-24-13)14-10-7-20(10,19(30)23-2)16(29)15(14)28/h3,5,8,10,14-16,28-29H,7H2,1-2H3,(H,23,30)(H,22,25,26)/t10-,14-,15+,16+,20+/m1/s1

InChI Key

RVLAHZAHALVQKF-AQPYCOETSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C(=O)NC

Canonical SMILES

CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)C4C5CC5(C(C4O)O)C(=O)NC

Origin of Product

United States

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